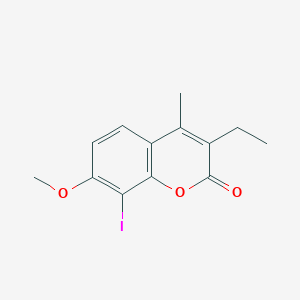
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one, also known as ICM-7555, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research for its potential therapeutic applications.
作用機序
The exact mechanism of action of 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain genes involved in cancer cell survival. Additionally, it has been found to have antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation associated with neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one in lab experiments is its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells, which may make it a promising candidate for further development. However, one limitation is that it may be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one. One area of focus may be on its potential use in combination with other anticancer drugs to enhance its therapeutic efficacy. Additionally, further studies may be needed to elucidate its exact mechanism of action and to identify its molecular targets. Finally, research may be needed to optimize the synthesis method and to develop new methods for the large-scale production of 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one.
In conclusion, 3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one is a promising compound that has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Its mechanism of action and biochemical and physiological effects make it an interesting candidate for further research. While there are some limitations to its use in lab experiments, its advantages and potential future directions make it an exciting area of research.
合成法
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 3-ethyl-4-methyl-7-hydroxy-coumarin with iodine and methoxyamine hydrochloride. The resulting product is then subjected to a series of purification steps, including recrystallization and chromatography, to obtain the final compound.
科学的研究の応用
3-ethyl-8-iodo-7-methoxy-4-methyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to have anticancer activity against various types of cancer, including breast, lung, and colon cancer. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
3-ethyl-8-iodo-7-methoxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IO3/c1-4-8-7(2)9-5-6-10(16-3)11(14)12(9)17-13(8)15/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNFBPRIUDSBBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C(C=C2)OC)I)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5745959.png)
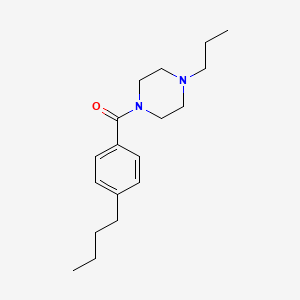
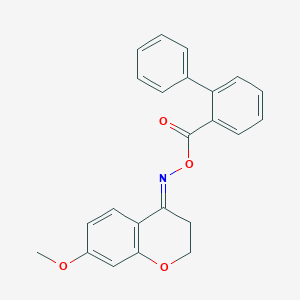
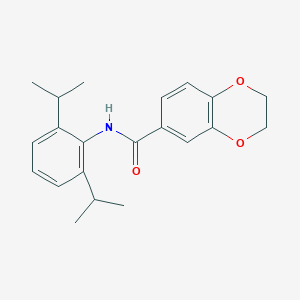


![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5746008.png)

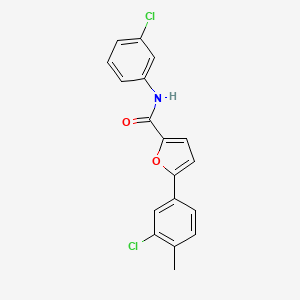
![N-phenyl-N'-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B5746029.png)
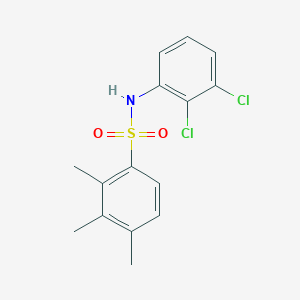
![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5746050.png)

![1-{4-[4-(mesitylsulfonyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5746064.png)